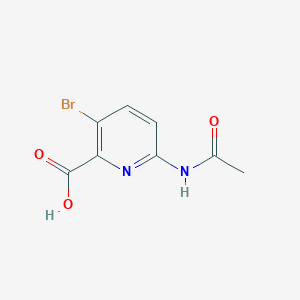

6-Acetamido-3-bromopicolinic acid

Description

Properties

IUPAC Name |

6-acetamido-3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNVGKMWAUADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649555 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882430-69-5 | |

| Record name | 6-Acetamido-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Acetamido-3-bromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-Acetamido-3-bromopicolinic acid. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide also includes data from structurally related analogs to provide a comparative context and estimations. All experimental protocols described are generalized and should be adapted and validated for specific laboratory conditions.

Executive Summary

This compound is a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as for its formulation and development as a potential therapeutic agent. This guide summarizes the available data for this compound and provides a comparative analysis with related compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for such characterization.

Physicochemical Properties of this compound

Direct experimental data for this compound is scarce. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 257.96 g/mol | --INVALID-LINK-- |

Comparative Physicochemical Data of Structurally Related Compounds

To provide a predictive context, the following table presents data for structurally similar molecules. These values can help estimate the properties of this compound. For instance, the introduction of a bromine atom is expected to increase the molecular weight and may decrease the melting point compared to the non-brominated analog.

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility | LogP (Predicted) | Source |

| 6-Acetamidopicolinic acid | 227-229 | 489 at 760 mmHg | - | Not Reported | 1.39 | --INVALID-LINK-- |

| 6-Bromopicolinic acid | 192-194 | 352.8 (Predicted) | 3.25 | Slightly soluble in DMSO and Methanol | - | --INVALID-LINK-- |

| 4-Bromopicolinic acid | 172-174 | 347.8 at 760 mmHg | - | Soluble in water and alcohols; sparingly soluble in DMSO and methanol. | - | --INVALID-LINK--, --INVALID-LINK-- |

| 6-Hydroxypicolinic acid | 270 (decomposes) | Not Reported | 3.29 | Soluble in water, alcohols, and ether. | - | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following sections detail generalized methodologies for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.

Materials:

-

Dry, powdered sample of the compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube by tapping the open end into the sample, achieving a packed column of 2-3 mm in height.[1]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[2]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in water.[3]

Materials:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Buffer solutions of desired pH

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., purified water or a buffer solution). The solid should be in excess to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[3]

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[4][5]

Materials:

-

Calibrated pH meter with an electrode

-

Automated titrator or a burette

-

Stir plate and stir bar

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. A co-solvent (e.g., methanol) may be used if the compound has low aqueous solubility, but this will yield an apparent pKa.[6] The final concentration should be around 1-10 mM.

-

Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure the carboxylic acid is fully protonated.

-

Titration: Immerse the pH electrode in the solution and begin stirring. Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. It is advisable to purge the solution with an inert gas to prevent interference from atmospheric CO₂.[4]

-

Data Analysis: Plot the pH as a function of the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (the inflection point of the first derivative). The pKa is the pH at which half of the volume to the equivalence point has been added.

-

Replication: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the pKa value.[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

References

6-Acetamido-3-bromopicolinic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Acetamido-3-bromopicolinic acid, a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally related molecules to propose its physicochemical properties, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical entities.

Introduction

Picolinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, finding applications as herbicides, pharmaceuticals, and research biochemicals. The unique coordination properties of the picolinic acid scaffold allow for its interaction with various biological targets. The introduction of substituents, such as acetamido and bromo groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the specific derivative, this compound, providing essential information for its synthesis, characterization, and potential applications.

Chemical Identity and Properties

While a specific CAS number for this compound is not consistently reported in major chemical databases, it is available from some chemical suppliers. The key identifiers and predicted properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 6-(acetylamino)-3-bromo-2-pyridinecarboxylic acid | --- |

| Molecular Formula | C₈H₇BrN₂O₃ | Supplier Data |

| Molecular Weight | 259.06 g/mol | Calculated |

| Canonical SMILES | CC(=O)NC1=CC=C(C(=N1)C(=O)O)Br | --- |

| Appearance | Solid (Predicted) | --- |

| Melting Point | >200 °C (Predicted) | Based on related compounds |

| Solubility | Soluble in DMSO, methanol (Predicted) | Based on related compounds |

Figure 1: Molecular Structure of this compound

Proposed Synthesis and Experimental Protocols

Currently, there are no published detailed synthetic procedures specifically for this compound. However, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous compounds. Two potential synthetic pathways are outlined below.

Pathway A: Bromination of 6-Acetamidopicolinic Acid

This pathway involves the initial synthesis of 6-Acetamidopicolinic acid followed by electrophilic bromination.

Experimental Protocol (Hypothetical):

-

Synthesis of 6-Acetamidopicolinic Acid:

-

Start with commercially available 6-aminopicolinic acid.

-

Dissolve 6-aminopicolinic acid in a suitable solvent (e.g., acetic acid or pyridine).

-

Add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

Isolate the product by precipitation with water, followed by filtration and drying.

-

-

Bromination of 6-Acetamidopicolinic Acid:

-

Dissolve the synthesized 6-Acetamidopicolinic acid in a suitable solvent (e.g., acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

-

The acetamido group is an ortho-, para-director, and the carboxylic acid is a meta-director. The bromine is expected to add at the 3-position due to steric hindrance at the 5-position.

-

Heat the reaction mixture if necessary to facilitate the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Pathway B: Acetamidation of 6-Amino-3-bromopicolinic Acid

This alternative pathway involves the bromination of 6-aminopicolinic acid followed by acetylation.

Experimental Protocol (Hypothetical):

-

Synthesis of 6-Amino-3-bromopicolinic Acid:

-

Dissolve 6-aminopicolinic acid in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent (e.g., liquid bromine or NBS).

-

Allow the reaction to proceed at a controlled temperature.

-

Carefully pour the reaction mixture onto ice to precipitate the product.

-

Neutralize the solution to further precipitate the product.

-

Filter, wash, and dry the crude product.

-

-

Acetylation of 6-Amino-3-bromopicolinic Acid:

-

Dissolve the synthesized 6-Amino-3-bromopicolinic acid in a suitable solvent (e.g., pyridine).

-

Add acetic anhydride dropwise.

-

Stir the reaction at room temperature until completion.

-

Isolate the final product by precipitation and filtration.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O, N-H, C-Br).

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the picolinic acid scaffold is known to be a versatile pharmacophore. Substituted picolinic acids have been investigated for a range of biological activities, including as inhibitors of various enzymes and as modulators of cellular signaling pathways.

Based on the activities of related compounds, this compound could potentially interact with targets such as:

-

Metalloenzymes: The picolinic acid moiety is a known chelator of metal ions, suggesting potential inhibitory activity against metalloenzymes.

-

Kinases: Various heterocyclic compounds act as kinase inhibitors, a key target class in oncology drug discovery.

-

Inflammatory Pathway Modulators: Some picolinic acid derivatives have shown anti-inflammatory properties.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a generalized workflow for investigating the potential interaction of a novel picolinic acid derivative with a cellular signaling pathway.

Conclusion

This compound represents an under-explored molecule within the broader class of biologically active picolinic acids. This technical guide provides a starting point for researchers by outlining its fundamental chemical properties, proposing viable synthetic strategies, and suggesting potential avenues for biological investigation. The lack of a dedicated CAS number and extensive literature highlights an opportunity for novel research in the synthesis, characterization, and application of this compound in drug discovery and development. Further experimental work is required to validate the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of this promising molecule.

Spectroscopic and Synthetic Elucidation of 6-Acetamido-3-bromopicolinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for 6-Acetamido-3-bromopicolinic acid. Due to the absence of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and precursors to offer a robust predictive analysis. It also outlines generalized experimental protocols for acquiring such data and a proposed synthetic workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from related molecules, including 6-aminopicolinic acid and various acetamides.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.5 | br s | 1H | COOH | Chemical shift can be highly variable and concentration-dependent. |

| ~10.5 | s | 1H | NH | Amide proton, may be broadened. |

| ~8.3 | d | 1H | H-4 | Aromatic proton, doublet due to coupling with H-5. |

| ~8.1 | d | 1H | H-5 | Aromatic proton, doublet due to coupling with H-4. |

| ~2.1 | s | 3H | CH₃ | Methyl protons of the acetamido group. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~169 | C=O (Acetamido) | Typical range for an amide carbonyl. |

| ~165 | C=O (Carboxylic Acid) | Typical range for a carboxylic acid carbonyl. |

| ~150 | C-6 | Aromatic carbon attached to the acetamido group. |

| ~148 | C-2 | Aromatic carbon of the picolinic acid. |

| ~140 | C-4 | Aromatic CH. |

| ~125 | C-5 | Aromatic CH. |

| ~118 | C-3 | Aromatic carbon attached to bromine. |

| ~24 | CH₃ | Methyl carbon of the acetamido group. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600, ~1580 | Medium-Strong | C=C and C=N stretches (Aromatic Ring) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1250 | Medium | C-N stretch |

| ~700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 288/290 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 244/246 | [M - CO₂]⁺, Loss of carbon dioxide |

| 202/204 | [M - CO₂ - C₂H₂O]⁺, Subsequent loss of ketene from the acetamido group |

| 123 | [M - Br - CO₂ - C₂H₂O]⁺, Loss of bromine and other fragments |

| 43 | [CH₃CO]⁺, Acetyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthetic and Analytical Workflow

The synthesis of this compound would likely proceed from a suitable aminopicolinic acid precursor, followed by bromination and acetylation. The logical workflow for its synthesis and characterization is depicted below.

The Diverse Biological Activities of Substituted Picolinic Acids: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted picolinic acid derivatives, highlighting their potential as therapeutic and agrochemical agents.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its substituted derivatives represent a versatile scaffold in medicinal and agricultural chemistry. The unique structural features of the picolinic acid core, including its aromaticity, the presence of a nitrogen atom capable of hydrogen bonding and metal chelation, and the carboxylic acid group, provide a foundation for a wide array of biological activities. This technical guide offers a comprehensive overview of the significant biological activities exhibited by substituted picolinic acids, detailing their synthesis, quantitative biological data, experimental protocols, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Herbicidal Activity

Substituted picolinic acids are a prominent class of synthetic auxin herbicides, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plants.

Quantitative Data for Herbicidal Activity

A series of 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated potent herbicidal activity. The inhibitory activity against the root growth of Arabidopsis thaliana is a key indicator of their herbicidal potential.

| Compound ID | Substitution on Pyrazole Ring | IC50 (µM) for A. thaliana Root Growth Inhibition |

| Picloram | (Reference) | >10 |

| V-7 | 5-(4-chlorophenyl)-3-methyl | 0.04 |

| V-8 | 5-(4-chlorophenyl)-3-(difluoromethyl) | Not specified |

| V-2 | 3-methyl-5-(p-tolyl) | Not specified |

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

A general synthetic route involves a multi-step process starting from commercially available materials. The key steps typically include the formation of a pyrazole ring, followed by its attachment to the picolinic acid backbone, and subsequent functional group manipulations.

General Procedure:

-

Synthesis of Pyrazole Intermediate: React an appropriate acetophenone with a hydrazine derivative to form the corresponding pyrazole.

-

Coupling with Picolinic Acid Precursor: Couple the synthesized pyrazole with a suitable 6-halopicolinic acid derivative in the presence of a base.

-

Functional Group Modification: Perform any necessary modifications, such as amination or halogenation of the picolinic acid ring, to obtain the final target compounds.

This assay is a standard method for evaluating the auxin-like herbicidal activity of compounds.

Protocol:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds.

-

Plating: Plate the sterilized seeds on a growth medium (e.g., Murashige and Skoog medium) containing various concentrations of the test compound.

-

Incubation: Incubate the plates vertically in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).

-

Measurement: Measure the primary root length of the seedlings.

-

Data Analysis: Calculate the concentration of the compound that inhibits root growth by 50% (IC50) compared to a control group.

Signaling Pathway and Mechanism of Action

Substituted picolinic acids act as synthetic auxins by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent disruption of normal plant growth and development.

Auxin signaling pathway initiated by picolinic acid derivatives.

Antifungal Activity

Certain substituted picolinic acid derivatives, particularly analogs of the natural product UK-2A, exhibit potent antifungal activity by targeting the mitochondrial respiratory chain.

Quantitative Data for Antifungal Activity

The replacement of the picolinamide ring in UK-2A with other substituted aromatic rings has led to the discovery of compounds with significant inhibitory activity against the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

| Compound | Picolinamide Ring Replacement | Cytochrome c Reductase Inhibition IC50 (nM) | Zymoseptoria tritici Growth Inhibition EC50 (µg/mL) |

| UK-2A | 3-hydroxy-4-methoxypicolinamide | 3.8 | Not specified |

| Analog 2 | 2-hydroxy-3-methylbenzoic acid | 3.3 | Not specified |

| Analog 5 | 2-hydroxy-3-chlorobenzoic acid | 2.02 | Not specified |

| Analog 13 | 2-hydroxy-3-fluorobenzoic acid | 2.89 | Not specified |

| Analog 16 | 2-hydroxy-3-bromobenzoic acid | 1.55 | Not specified |

Experimental Protocols

The synthesis of these complex macrocyclic compounds involves multiple steps, often starting from a protected precursor of the UK-2A core.

General Procedure:

-

Macrocycle Synthesis: Construct the core macrocyclic lactone structure of UK-2A through a series of stereoselective reactions.

-

Amide Coupling: Couple the desired substituted carboxylic acid to the amino group of the macrocycle using standard peptide coupling reagents (e.g., DCC, HOBt).

-

Deprotection: Remove any protecting groups to yield the final analog.

This assay measures the ability of a compound to inhibit the activity of the cytochrome bc1 complex.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart).

-

Assay Mixture Preparation: Prepare a reaction mixture containing buffer, cytochrome c, and the substrate (e.g., ubiquinol).

-

Inhibitor Addition: Add the test compound at various concentrations to the assay mixture.

-

Reaction Initiation: Initiate the reaction by adding the isolated mitochondria.

-

Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanism of Action

UK-2A and its analogs inhibit the cytochrome bc1 complex at the Qi site, blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a decrease in ATP production and ultimately fungal cell death.

Inhibition of the cytochrome bc1 complex by UK-2A analogs.

Acetylcholinesterase (AChE) Inhibitory Activity

Picolinamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

Quantitative Data for AChE Inhibitory Activity

A series of picolinamide derivatives containing a dimethylamine side chain have shown promising AChE inhibitory activity.

| Compound ID | Position of Dimethylamine Side Chain | AChE Inhibition IC50 (µM) |

| 7a | para | 2.49 ± 0.19 |

| 7b | meta | >100 |

| 7c | ortho | >100 |

Experimental Protocols

These compounds can be synthesized through a straightforward amide coupling reaction followed by an etherification step.

General Procedure:

-

Amide Formation: React picolinic acid with an aminophenol in the presence of a coupling agent (e.g., DCC, HOBt) to form the corresponding picolinamide.

-

Etherification: React the resulting hydroxypicolinamide with a dimethylaminoalkyl halide (e.g., 2-dimethylaminoethyl chloride) in the presence of a base to introduce the dimethylamine side chain.

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture: In a microplate well, mix the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add a solution of acetylcholinesterase to the wells.

-

Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate.

-

Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Mechanism of Action

These picolinamide derivatives are believed to act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual binding mode effectively blocks the entry of the substrate, acetylcholine, and its subsequent hydrolysis.

Binding of a picolinamide derivative to the active site of AChE.

Anticonvulsant Activity

Certain picolinic acid amides have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy.

Quantitative Data for Anticonvulsant Activity

Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) has shown potent anticonvulsant effects in the maximal electroshock (MES) seizure model in mice.

| Compound | Anticonvulsant Activity (MES test, ED50 mg/kg, i.p.) |

| Pic-2-F-BZA | 24.2 |

Experimental Protocols

The synthesis of these amides is typically achieved by coupling picolinic acid with the desired amine.

General Procedure:

-

Acid Activation: Activate the carboxylic acid group of picolinic acid, for example, by converting it to an acid chloride using thionyl chloride.

-

Amide Formation: React the activated picolinic acid with the appropriate benzylamine derivative to form the final amide product.

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures.

Protocol:

-

Compound Administration: Administer the test compound to mice via a specific route (e.g., intraperitoneal injection).

-

Electrode Placement: After a predetermined time, place corneal electrodes on the eyes of the mouse.

-

Electrical Stimulation: Deliver a brief, high-frequency electrical stimulus to induce a tonic-clonic seizure.

-

Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).

Other Notable Biological Activities

Substituted picolinic acids have also been investigated for a range of other biological activities, highlighting the broad therapeutic potential of this chemical scaffold.

-

Antiviral Activity: Picolinic acid itself has shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus, by inhibiting viral entry.[1][2]

-

Anticancer Activity: Certain picolinamide derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating potential as anticancer agents.[3]

-

Neuroprotective Effects: Picolinic acid has been shown to protect against quinolinic acid-induced neurotoxicity, suggesting a role in neuroprotection.[4][5]

-

Immunomodulatory Properties: Picolinic acid can act as a costimulus for the induction of reactive nitrogen intermediate production in macrophages, indicating its immunomodulatory potential.[6][7]

Conclusion

The substituted picolinic acid scaffold is a remarkably versatile platform for the development of new bioactive molecules. The diverse range of biological activities, including herbicidal, antifungal, acetylcholinesterase inhibitory, anticonvulsant, antiviral, anticancer, neuroprotective, and immunomodulatory effects, underscores the significant potential of this class of compounds in both agriculture and medicine. The ability to readily modify the substitution pattern on the picolinic acid ring allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic and agrochemical applications of substituted picolinic acids, paving the way for the discovery of novel and effective agents to address a wide range of unmet needs.

References

- 1. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 6-Acetamido-3-bromopicolinic acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Acetamido-3-bromopicolinic acid, a substituted pyridine derivative. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on its chemical properties and a plausible synthetic route based on established organic chemistry principles and published methods for analogous compounds.

Chemical and Physical Properties

Quantitative data for this compound is scarce. The following table summarizes the available information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O₃ | [1] |

| Molecular Weight | 257.96 g/mol | [1] |

| Purity | 97% | [1] |

| CAS Number | None specified | [1] |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from a precursor such as 6-amino-3-bromopicolinic acid. This precursor, while not extensively documented, is commercially available from some suppliers, as is its methyl ester, methyl 6-amino-3-bromopicolinate.[2][3][4] The proposed pathway involves the acetylation of the amino group at the 6-position of the picolinic acid ring.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis of this compound, based on general procedures for the acetylation of aminopyridines and hydrolysis of corresponding esters.

Method 1: Acetylation of 6-Amino-3-bromopicolinic acid

This protocol is adapted from general procedures for the acylation of aminopyridines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 6-amino-3-bromopicolinic acid in a suitable solvent such as glacial acetic acid or pyridine.

-

Addition of Acetylating Agent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Method 2: Synthesis from Methyl 6-amino-3-bromopicolinate followed by Hydrolysis

This two-step protocol involves the acetylation of the amino ester followed by hydrolysis of the ester to the carboxylic acid.

Step A: Acetylation of Methyl 6-amino-3-bromopicolinate

-

Reaction Setup: Dissolve 1.0 equivalent of methyl 6-amino-3-bromopicolinate in a suitable aprotic solvent, such as dichloromethane or acetonitrile, in a round-bottom flask with a magnetic stirrer.

-

Addition of Reagents: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetyl chloride or acetic anhydride.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 6-acetamido-3-bromopicolinate.

Step B: Hydrolysis of Methyl 6-acetamido-3-bromopicolinate

This procedure is based on standard ester hydrolysis methods.

-

Reaction Setup: Dissolve the crude methyl 6-acetamido-3-bromopicolinate from Step A in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid, such as 1M hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Experimental workflows for the proposed synthetic methods.

Biological Activity and Signaling Pathways

To date, there is no information in the public domain, including scientific literature and patent databases, regarding the biological activity or mechanism of action of this compound. Consequently, no signaling pathways involving this compound can be described. Further research is required to elucidate its potential pharmacological profile.

Conclusion

References

Navigating the Solubility Landscape of 6-Acetamido-3-bromopicolinic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Acetamido-3-bromopicolinic acid, a key compound in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and experimentally determining the solubility of this compound in various solvents.

Expected Solubility Profile

Based on the solubility of analogous compounds such as picolinic acid and 6-bromopicolinic acid, a qualitative solubility profile for this compound can be inferred. Picolinic acid, the parent compound, demonstrates high solubility in polar protic solvents like water and lower solubility in ethanol and acetonitrile[1]. The related compound, 6-bromopicolinic acid, is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[2].

It is anticipated that this compound will exhibit low solubility in aqueous solutions and higher solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF). The presence of the acetamido and bromo functional groups is likely to decrease its solubility in polar protic solvents compared to the parent picolinic acid.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Very Low to Low |

| Ethanol | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High |

| Acetone | Polar Aprotic | Low to Moderate |

| Acetonitrile | Polar Aprotic | Low |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following detailed experimental protocols are recommended. These methods are standard in pharmaceutical development for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[3].

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period, typically 24 to 72 hours, to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue by centrifugation or filtration. Filtration through a 0.45 µm filter is common, though potential adsorption of the compound to the filter material should be considered[4].

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy[5][6].

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination: High-Throughput Screening (HTS) Method

Kinetic solubility measures the concentration of a compound in solution when it begins to precipitate from a supersaturated solution, often prepared from a DMSO stock. This is a common assay in early drug discovery[7].

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.

-

Precipitation and Incubation: The addition of the aqueous buffer to the DMSO stock will cause the compound to precipitate at concentrations above its kinetic solubility[6]. Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Analysis: The amount of precipitate can be measured using nephelometry (light scattering) or turbidimetry (light absorption) with a plate reader[4]. Alternatively, the plate can be filtered to remove the precipitate, and the concentration of the remaining dissolved compound in the filtrate can be quantified by HPLC-UV or UV spectroscopy[6].

-

Determination: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Conclusion

Understanding the solubility of this compound is critical for its successful development as a therapeutic agent. While direct solubility data is currently limited, the experimental protocols outlined in this guide provide a robust framework for its determination. By employing these standardized methods, researchers can generate reliable and reproducible solubility data, facilitating formulation development, and enabling further preclinical and clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. creative-biolabs.com [creative-biolabs.com]

6-Acetamido-3-bromopicolinic Acid: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from safety data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for 6-Acetamido-3-bromopicolinic acid (CAS No. unavailable). All procedures should be conducted with the utmost caution in a controlled laboratory environment by qualified personnel. A thorough risk assessment should be completed before handling this compound.

Executive Summary

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following hazard classifications:

-

Skin Irritation: Likely to cause skin irritation upon contact.[1]

-

Eye Irritation: Likely to cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Signal Word: Warning

Probable Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physicochemical and Toxicological Data

Quantitative data for this compound is not available. The following table summarizes data for the related compound 6-Bromopicolinic acid (CAS: 21190-87-4) to provide an estimate of its properties.

| Property | Value for 6-Bromopicolinic acid | Data Source |

| Molecular Formula | C₆H₄BrNO₂ | |

| Molecular Weight | 202.01 g/mol | |

| Appearance | Off-white to tan powder | Chemical Supplier Data |

| Melting Point | 192-194 °C | |

| Boiling Point | 352.8 °C (Predicted) | Chemical Supplier Data |

| Solubility | Slightly soluble in DMSO and Methanol | Chemical Supplier Data |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | Chemical Supplier Data |

Note: The molecular formula for this compound is C₈H₇BrN₂O₃ and the molecular weight is approximately 259.06 g/mol .[3]

Experimental Protocols and Handling

General Handling Workflow

The following diagram outlines a standard workflow for handling potentially hazardous chemical solids like this compound.

Caption: General laboratory workflow for handling chemical solids.

Detailed Methodologies

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from strong oxidizing agents.

Spill and Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel into a suitable, labeled container for disposal. Avoid raising dust.

First-Aid Measures

The following first-aid measures are based on protocols for similar chemical compounds and should be administered by trained personnel.

Caption: First-aid response to chemical exposure.

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant. Do not empty into drains or the environment.

Biological Activity and Applications

While specific data for this compound is limited, pyridine carboxylic acid isomers and their derivatives are known to be biologically active and are used in the discovery of new enzyme inhibitors.[4][5] Compounds with similar structures have been investigated for a range of therapeutic applications. The acetamido group, in particular, is found in various pharmacologically active molecules.[6] Further research is required to elucidate the specific biological targets and potential applications of this compound.

References

- 1. 6-Bromo-2-pyridinecarboxylic acid - High purity | EN [georganics.sk]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. thoreauchem.com [thoreauchem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 6-Acetamido-3-bromopicolinic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the acquisition of specialized chemical compounds is a critical starting point for discovery. This technical guide provides an in-depth overview of the commercial availability of 6-Acetamido-3-bromopicolinic acid, a substituted picolinic acid derivative of potential interest in medicinal chemistry. Due to the limited public information on this specific molecule, this guide also furnishes detailed experimental protocols for the synthesis of structurally related picolinic acids, offering valuable methodological insights that can be adapted for the synthesis and application of this compound.

Commercial Availability

Initial investigations reveal that this compound is a niche chemical with limited commercial suppliers. At present, one supplier has been identified for the provision of this compound for research purposes.

Table 1: Commercial Supplier of this compound

| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight | CAS Number |

| Thoreauchem | This compound | TH-D30588 | 97% | C8H7BrN2O3 | 257.96 | None |

Data compiled from publicly available information on the supplier's website.[1]

Experimental Protocols: Synthesis of Substituted Picolinic Acids

Protocol 1: Synthesis of 3-bromo-6-chloropyridyl-2-formic acid

A multi-step synthesis method for a halogenated picolinic acid has been reported, which could be adapted for the synthesis of other brominated picolinic acid derivatives.[2]

Materials:

-

3-bromo-6-chloropyridine

-

Urea peroxide

-

Trifluoroacetic anhydride

-

Chloroform

-

Trimethylsilyl cyanide

-

Triethylamine

-

Acetonitrile

-

Sulfuric acid (90-98%)

Procedure:

-

Oxidation: 3-bromo-6-chloropyridine is used as the starting material. An oxidation reaction is carried out with urea peroxide and trifluoroacetic anhydride in a chloroform solution. The reaction mixture is stirred for at least 10 hours at a temperature between 10°C and 35°C to yield 3-bromo-6-chloropyridine oxynitride.[2]

-

Cyanation: The resulting 3-bromo-6-chloropyridine oxynitride is then reacted with trimethylsilyl cyanide and triethylamine in an acetonitrile solution. The mixture is refluxed for at least 10 hours to produce 3-bromo-6-chloropyridyl-2-cyanide.[2]

-

Hydrolysis: Finally, the 3-bromo-6-chloropyridyl-2-cyanide is hydrolyzed in a 90-98% sulfuric acid solution. The reaction is conducted at a high temperature (e.g., 150-180°C) for 2.5 to 4 hours to obtain the final product, 3-bromo-6-chloropyridyl-2-formic acid.[2]

Protocol 2: General Synthesis of Picolinic Acid via Oxidation

A common method for synthesizing picolinic acid is through the oxidation of α-picoline. This foundational reaction can be a starting point for further functionalization.

Materials:

-

α-picoline

-

Potassium permanganate

-

Water

-

Concentrated hydrochloric acid

-

95% Ethanol

-

Dry hydrogen chloride

Procedure:

-

Oxidation: In a 5-liter three-necked flask, 50 g of α-picoline is mixed with 2500 ml of water. 90 g of potassium permanganate is added, and the solution is heated on a steam bath until the purple color disappears (approximately 1 hour). A second 90 g portion of permanganate is added with 500 ml of water, and heating continues until the color is gone (2-2.5 hours).

-

Isolation of Picolinic Acid: The reaction mixture is cooled, and the precipitated manganese oxides are filtered and washed with hot water. The filtrate is concentrated under reduced pressure, filtered if necessary, and then acidified with concentrated hydrochloric acid. The acidic solution is evaporated to dryness.

-

Esterification and Purification: The solid residue is refluxed with 95% ethanol and filtered. This extraction is repeated. Dry hydrogen chloride is passed through the combined ethanol filtrates until crystals of picolinic acid hydrochloride begin to separate. The solution is chilled to around 10°C while continuing the addition of hydrogen chloride until saturation. The resulting crystals are filtered and air-dried.

Protocol 3: Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine

An alternative route to picolinic acid involves the hydrolysis of 2-cyanopyridine.[3][4]

Materials:

-

2-cyanopyridine

-

Deionized water

-

30% Sodium hydroxide solution

-

30% Hydrochloric acid solution

-

Anhydrous ethanol

Procedure:

-

Hydrolysis: In a 500ml three-necked flask, 100g of 2-cyanopyridine and 200g of deionized water are stirred and heated to 50°C. 128.2g of 30% sodium hydroxide is added, and the mixture is refluxed for 4 hours.[3]

-

Neutralization and Evaporation: After reflux, 50g of water is distilled off. The solution is cooled to 20°C, and the pH is adjusted to 2.5 with 30% hydrochloric acid. The solution is then evaporated to dryness.[3]

-

Extraction and Crystallization: 300g of anhydrous ethanol is added dropwise to the residue while maintaining the temperature at 55°C. The solution is then cooled to allow for crystallization. The precipitated solid is filtered and dried to yield 2-picolinic acid.[3]

Visualizing Synthetic and Discovery Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a generalized synthetic workflow for substituted picolinic acids and a conceptual drug discovery pipeline where such compounds are utilized.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 3. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 6-Acetamido-3-bromopicolinic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 6-Acetamido-3-bromopicolinic acid as a versatile building block in modern organic synthesis. This document outlines its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, which are foundational in medicinal chemistry and materials science.

Overview of this compound

This compound is a substituted pyridine derivative featuring three key functional groups: a carboxylic acid, an acetamido group, and a bromine atom. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of novel compounds. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrN₂O₃

-

Molecular Weight: 259.06 g/mol

Key Synthetic Applications

The primary application of this compound in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the presence of the bromo substituent, makes it an excellent candidate for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Coupling Partner | Bond Formed | Potential Products |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C (Aryl-Aryl, Aryl-Alkyl) | Biaryl compounds, substituted pyridines |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Substituted styrenes, cinnamic acid derivatives |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | Substituted aminopyridines |

| Stille Coupling | Organostannanes | C-C (Aryl-Aryl, Aryl-Vinyl) | Biaryl compounds, substituted styrenes |

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

3.1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is widely used to form biaryl structures, which are common motifs in pharmaceuticals.[1][2][3][4][5]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-acetamido-3-aryl-picolinic acid.

3.2. General Protocol for Heck Coupling

The Heck reaction allows for the vinylation of this compound, leading to the synthesis of substituted olefins.[6][7][8]

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate, 1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, if necessary)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)

-

Solvent (e.g., DMF, NMP, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a sealed tube or pressure vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 2.0 eq).

-

If a solid ligand is used, add it at this stage.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 eq).

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring for 12-48 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst.

-

Dilute the filtrate with water and extract with a suitable organic solvent.

-

Wash the organic phase, dry it, and concentrate it in vacuo.

-

Purify the residue by chromatography or recrystallization to yield the 6-acetamido-3-vinylpicolinic acid derivative.

Visualizing Reaction Pathways

4.1. Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Picolinic Acid Derivatives in Coordination Chemistry

Introduction

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry. Their ability to act as bidentate or tridentate ligands, coordinating with metal ions through the pyridine nitrogen and carboxylate oxygen atoms, allows for the formation of stable and structurally diverse metal complexes. These complexes have shown potential in various fields, including catalysis, materials science, and medicinal chemistry, particularly as antimicrobial and anticancer agents.

Due to the limited availability of published research on 6-acetamido-3-bromopicolinic acid as a ligand, these application notes will focus on well-characterized and representative analogues: 6-hydroxypicolinic acid and dipicolinic acid . The protocols and data presented herein provide a comprehensive overview of the synthesis, structural characterization, and biological evaluation of metal complexes with substituted picolinic acid ligands, serving as a valuable resource for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of a Representative Substituted Picolinic Acid Metal Complex

This section provides a detailed protocol for the synthesis of a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline, namely bis(6-hydroxypicolinato)bis(3-picoline)copper(II), [Cu(6-OHpic)₂(3-pic)₂].[1]

Experimental Protocol: Synthesis of [Cu(6-OHpic)₂(3-pic)₂][1]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

6-Hydroxypicolinic acid (6-OHpicH)

-

3-Picoline (3-pic)

-

Deionized water

-

Ethanol

Procedure:

-

Synthesis of the precursor complex [Cu(6-OHpic)₂(H₂O)₂]:

-

Dissolve copper(II) sulfate pentahydrate and 6-hydroxypicolinic acid in acidic aqueous solution (pH 1).

-

The resulting precipitate of [Cu(6-OHpic)₂(H₂O)₂] is filtered, washed with deionized water, and air-dried.

-

-

Synthesis of the final complex [Cu(6-OHpic)₂(3-pic)₂]:

-

Dissolve 0.19 g (0.51 mmol) of the precursor complex, [Cu(6-OHpic)₂(H₂O)₂], in 5 mL of 3-picoline.

-

Allow the solution to stand at room temperature for slow evaporation.

-

Blue crystals suitable for X-ray analysis will form over approximately ten days.

-

Filter the crystals, wash them with the mother liquor, and dry them in vacuo.

-

Expected Yield: Approximately 48%

Synthetic Workflow

Application Note 2: Structural Characterization of a Picolinic Acid Derivative Complex

The structural properties of metal complexes are crucial for understanding their reactivity and biological activity. X-ray crystallography provides precise information on bond lengths and angles. The following table summarizes key crystallographic data for [Cu(6-OHpic)₂(3-pic)₂].[1]

Quantitative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.778(3) Å, b = 17.584(5) Å, c = 7.565(2) Å, β = 109.13(3)° |

| Coordination Geometry | Tetragonally compressed octahedron |

| Selected Bond Lengths | |

| Cu-N(picolinate) | 2.015(2) Å |

| Cu-O(picolinate) | 1.978(2) Å |

| Cu-N(3-picoline) | 2.401(2) Å |

| Selected Bond Angles | |

| N(picolinate)-Cu-O(picolinate) | 81.59(8)° |

| N(3-picoline)-Cu-N(picolinate) | 90.41(8)° |

| O(picolinate)-Cu-N(3-picoline) | 91.01(8)° |

Application Note 3: Antimicrobial Activity of Picolinic Acid Derivative Complexes

Metal complexes of picolinic acid derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. This is generally attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, allowing the complex to more easily penetrate the lipid membranes of microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)[2]

Materials:

-

Synthesized metal complexes and free ligand

-

Dimethyl sulfoxide (DMSO)

-

Nutrient agar

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Standard antibiotic and antifungal drugs (e.g., Amoxicillin, Fluconazole)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Preparation of Test Solutions: Prepare solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a known concentration.

-

Inoculation of Agar Plates: Prepare a lawn culture of the target microorganism on the surface of the nutrient agar plates.

-

Application of Discs: Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Loading of Test Compounds: Pipette a fixed volume of each test solution onto the discs. A disc with DMSO alone serves as a negative control.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters.

-

Determination of Minimum Inhibitory Concentration (MIC): Perform a serial dilution of the compounds to determine the lowest concentration that inhibits the visible growth of the microorganism.[2]

Quantitative Antimicrobial Activity Data for Dipicolinic Acid Complexes[2]

The following table summarizes the antimicrobial activity of dipicolinic acid (DPA) and its metal complexes against various microorganisms.

| Compound | P. aeruginosa (IZ/MIC) | S. sonnei (IZ/MIC) | E. coli (IZ/MIC) | A. niger (IZ/MIC) | A. flavus (IZ/MIC) |

| DPA (Ligand) | 10 mm / >500 µg/mL | 8 mm / >500 µg/mL | 9 mm / >500 µg/mL | 10 mm / >500 µg/mL | 11 mm / >500 µg/mL |

| [Co(DPA)(H₂O)₂] | 21 mm / 61.5 µg/mL | 20 mm / 61.5 µg/mL | 18 mm / 120 µg/mL | 15 mm / 120 µg/mL | 17 mm / 120 µg/mL |

| [Ni(DPA)(H₂O)₂] | 14 mm / 120 µg/mL | 15 mm / 120 µg/mL | 16 mm / 120 µg/mL | 18 mm / 120 µg/mL | 19 mm / 120 µg/mL |

| [Zn(DPA)(H₂O)₂] | 12 mm / 120 µg/mL | 14 mm / 120 µg/mL | 13 mm / 120 µg/mL | 20 mm / 120 µg/mL | 22 mm / 120 µg/mL |

| [Cd(DPA)(H₂O)₂] | 21 mm / 61.5 µg/mL | 22 mm / 61.5 µg/mL | 20 mm / 61.5 µg/mL | 23 mm / 61.5 µg/mL | 24 mm / 61.5 µg/mL |

| Amoxicillin (Standard) | 25 mm / 11.5 µg/mL | 26 mm / 10.5 µg/mL | 28 mm / 9.5 µg/mL | - | - |

| Fluconazole (Standard) | - | - | - | 28 mm / 12.5 µg/mL | 26 mm / 14.5 µg/mL |

IZ = Inhibition Zone in mm; MIC = Minimum Inhibitory Concentration in µg/mL

Proposed Mechanism of Enhanced Antimicrobial Activity

References

Application Notes and Protocols for 6-Acetamido-3-bromopicolinic Acid in Medicinal Chemistry

Introduction

6-Acetamido-3-bromopicolinic acid is a substituted pyridine carboxylic acid. The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic potential, including enzyme inhibition and applications in oncology and neurodegenerative diseases.[1][3] The presence of an acetamido group and a bromine atom on the picolinic acid ring suggests that this compound could possess unique pharmacological properties. The acetamido moiety is found in various drugs and can contribute to analgesic, anti-inflammatory, and antioxidant activities.[4][5][6] Bromine substitution is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[7][8] Brominated compounds have been developed as antimicrobial, anticancer, and anesthetic agents.[7][9]

This document outlines potential therapeutic applications for this compound and provides detailed, hypothetical protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

-

Enzyme Inhibition: Picolinic acid derivatives are known to inhibit various enzymes.[2][3] For example, dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[10] The structural features of this compound make it a candidate for screening against a range of enzymes, particularly metalloenzymes where the picolinic acid moiety can chelate the active site metal ion.[10][11]

-

Anticancer Activity: Brominated compounds and picolinic acid derivatives have shown potential as anticancer agents.[2][7][9] The mechanism could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

-

Antimicrobial Activity: The presence of bromine suggests potential antimicrobial properties.[7] Halogenated phenols and other aromatic compounds often exhibit enhanced antibacterial and antifungal activity.[9]

-

Herbicide Development: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[12][13] Novel substituted picolinates are continuously being explored for improved efficacy and crop safety.[12]

Data Presentation

The following table provides a hypothetical representation of quantitative data for a series of analogs of this compound in a kinase inhibition assay to illustrate how such data would be presented.

| Compound ID | R Group Modification | IC50 (nM) vs. Target Kinase | Cell Viability (CC50, µM) in HEK293 cells |

| LEAD-001 | This compound | 150 | > 50 |

| LEAD-002 | 6-Amino-3-bromopicolinic acid | 850 | > 50 |

| LEAD-003 | 6-Acetamido-3-chloropicolinic acid | 220 | > 50 |

| LEAD-004 | 6-Acetamido-picolinic acid | > 1000 | > 50 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a hypothetical multi-step synthesis based on common organic chemistry reactions for substituted pyridines.

Workflow Diagram: